1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a nitrophenoxy group, a propyl chain, a pyrazole ring, and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the nitrophenoxypropyl intermediate: This step involves the reaction of 4-nitrophenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 3-(4-nitrophenoxy)propyl bromide.
Synthesis of the pyrazole ring: The intermediate is then reacted with hydrazine hydrate to form the corresponding pyrazole derivative.
Introduction of the dioxaborolan group: The final step involves the reaction of the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the dioxaborolan group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases such as potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The dioxaborolan group can participate in boron-mediated reactions, which are important in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1-(3-(4-Nitrophenoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the pyrazole ring, nitrophenoxy group, and dioxaborolan group makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H24BN3O5 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
1-[3-(4-nitrophenoxy)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C18H24BN3O5/c1-17(2)18(3,4)27-19(26-17)14-12-20-21(13-14)10-5-11-25-16-8-6-15(7-9-16)22(23)24/h6-9,12-13H,5,10-11H2,1-4H3 |
InChI Key |
SFJHZNFIXACCMX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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